molecular formula C21H24FN5O3S B10834553 (2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

(2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B10834553
M. Wt: 445.5 g/mol
InChI Key: MOYYIRTYGZTKTA-SUMWQHHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

PMID25666693-Compound-99: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PMID25666693-Compound-99: has a wide range of scientific research applications, including:

    Chemistry: It is used in the study of chemical reactions and mechanisms, particularly those involving the transient receptor potential cation channel V1.

    Biology: It is used to study the biological processes involving proton influx and inflammatory pain mediation.

    Medicine: It is primarily used for the treatment of cancer-related pain, providing relief by targeting the transient receptor potential cation channel V1.

Mechanism of Action

The mechanism of action of PMID25666693-Compound-99 involves its interaction with the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . The compound mediates proton influx and may be involved in intracellular acidosis in nociceptive neurons. It also triggers a form of long-term depression mediated by the endocannabinoid anandamide in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis .

Properties

Molecular Formula

C21H24FN5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

(2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C21H24FN5O3S/c1-12-3-4-16-18(7-12)31-20(24-16)25-21(30)27-6-5-26(10-13(27)2)19-15(22)8-14(9-23-19)17(29)11-28/h3-4,7-9,13,17,28-29H,5-6,10-11H2,1-2H3,(H,24,25,30)/t13-,17+/m0/s1

InChI Key

MOYYIRTYGZTKTA-SUMWQHHRSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)NC2=NC3=C(S2)C=C(C=C3)C)C4=C(C=C(C=N4)[C@@H](CO)O)F

Canonical SMILES

CC1CN(CCN1C(=O)NC2=NC3=C(S2)C=C(C=C3)C)C4=C(C=C(C=N4)C(CO)O)F

Origin of Product

United States

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